Dasabuvir - 1132935-63-7

Dasabuvir

Catalog Number: EVT-264521
CAS Number: 1132935-63-7
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasabuvir, also known as ABT-333 or N-(6-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) enzyme, NS5B. [, ] It was initially developed for the treatment of HCV genotype 1 infection and is typically used in combination with other direct-acting antiviral agents like paritaprevir/ritonavir and ombitasvir. [, ] Dasabuvir is classified as a palm I site inhibitor of the HCV NS5B polymerase. [] It has shown potent antiviral activity in preclinical and clinical studies. [, ]

Future Directions
  • Exploration of its broad-spectrum antiviral activity: Further research is needed to confirm and elucidate the antiviral effects of Dasabuvir against viruses other than HCV, such as norovirus, SARS-CoV-2, and rotavirus. [, ] This research could lead to the development of novel therapeutic strategies for these viral infections.
  • Optimization and development of Dasabuvir derivatives: Investigating structural modifications to Dasabuvir could improve its potency, selectivity, and pharmacokinetic properties, potentially leading to more effective and safer antiviral agents. [, ]
  • Evaluation of Dasabuvir as a ROCK1 inhibitor for cancer treatment: Preclinical and clinical studies are needed to assess the therapeutic potential of Dasabuvir as a ROCK1 inhibitor in different cancer types, including esophageal squamous cell carcinoma. [] This research could pave the way for novel cancer therapies.

M1 (Dasabuvir active metabolite)

  • Compound Description: M1, chemically known as N-(6-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(1-hydroxy-2-methylpropan-2-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide, is the primary active metabolite of Dasabuvir. It is formed through the hydroxylation of the tert-butyl group of Dasabuvir. M1 undergoes further metabolism through glucuronidation and sulfation, and these conjugates are primarily eliminated in feces. []
  • Relevance: M1 exhibits potent antiviral activity against HCV and contributes significantly to the overall efficacy of Dasabuvir. It shares a high degree of structural similarity with Dasabuvir, with the primary difference being the presence of a hydroxyl group on the tert-butyl side chain in M1. []

Ledipasvir

  • Compound Description: Ledipasvir is an NS5A protein inhibitor used in combination with Sofosbuvir for treating chronic hepatitis C due to a genotype 1 virus (HCV-1). []
  • Relevance: Ledipasvir, in combination with Sofosbuvir, was considered a first-line treatment option for HCV-1 infection and is often compared to Dasabuvir-containing regimens. Both combinations target different stages of the HCV replication cycle. []

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide inhibitor of NS5B RNA polymerase. It is often used in combination with other direct-acting antiviral agents, such as Ledipasvir or Daclatasvir, for treating chronic HCV infection. [, ]
  • Relevance: Sofosbuvir, like Dasabuvir, targets the NS5B polymerase of HCV, although through a distinct mechanism. While Dasabuvir acts as a non-nucleoside inhibitor, Sofosbuvir is a nucleotide inhibitor, directly competing with nucleotide substrates during viral RNA synthesis. [, ]

Daclatasvir

  • Compound Description: Daclatasvir is a direct-acting antiviral agent that acts as an NS5A inhibitor. It is used in combination with other antiviral medications, including Sofosbuvir, for treating chronic HCV infection. []
  • Relevance: Daclatasvir and Dasabuvir both inhibit HCV replication but target different viral proteins. Daclatasvir inhibits NS5A, a protein involved in viral replication and assembly, whereas Dasabuvir targets the NS5B polymerase. []

Paritaprevir

  • Compound Description: Paritaprevir is an HCV NS3/4A protease inhibitor. It is used in combination with Ritonavir (to enhance Paritaprevir bioavailability) and Ombitasvir, often alongside Dasabuvir, as part of a multi-drug regimen for treating HCV genotype 1 infection. [, , , ]
  • Relevance: Paritaprevir is a crucial component of the VIEKIRA PAK, a fixed-dose combination therapy for HCV genotype 1 infection, which also includes Dasabuvir. These drugs target different stages of the HCV life cycle, improving efficacy and reducing the likelihood of resistance development. [, , , ]

Ritonavir

  • Compound Description: Ritonavir is a potent CYP3A4 inhibitor primarily used as a pharmacokinetic enhancer for other protease inhibitors, such as Paritaprevir. [, , , ]

Ombitasvir

  • Compound Description: Ombitasvir is an HCV NS5A protein inhibitor. It is often used in combination with Paritaprevir/Ritonavir, with or without Dasabuvir, for treating HCV genotype 1 infection. [, , , ]
  • Relevance: Ombitasvir is another key component of VIEKIRA PAK, working synergistically with Paritaprevir/Ritonavir and Dasabuvir to suppress HCV replication. Like Paritaprevir, Ombitasvir targets a different stage of the HCV life cycle than Dasabuvir, contributing to the overall efficacy of the combination therapy. [, , , ]

Repaglinide

  • Compound Description: Repaglinide is a medication used to treat type 2 diabetes. It is primarily metabolized by CYP2C8. []
  • Relevance: Repaglinide serves as a probe substrate for CYP2C8 in drug interaction studies. Its interaction with clopidogrel, an inhibitor of CYP2C8, provided insights into the potential DDI between clopidogrel and Dasabuvir, which is also metabolized by CYP2C8. []

Gemfibrozil

  • Compound Description: Gemfibrozil is a medication used to lower high cholesterol and triglyceride levels in the blood. It is a strong inhibitor of CYP2C8. []
  • Relevance: Gemfibrozil is contraindicated with VIEKIRA PAK due to the potential for significant drug interaction with Dasabuvir. Gemfibrozil's potent inhibition of CYP2C8 can substantially increase Dasabuvir exposures, increasing the risk of QT prolongation. []

Acetaminophen (Paracetamol)

  • Compound Description: Acetaminophen is a widely used over-the-counter analgesic and antipyretic drug primarily metabolized by UGT enzymes, including UGT1A1, UGT1A6, and UGT1A9. []
Source and Classification

Dasabuvir is derived from chemical modifications of existing compounds and is categorized under direct-acting antiviral agents. Its mechanism of action involves binding to the non-structural protein 5B (NS5B) of the hepatitis C virus, which prevents the virus from replicating its RNA genome. This class of drugs is essential in the management of hepatitis C, offering an alternative to older therapies that often included interferons and ribavirin .

Synthesis Analysis

The synthesis of dasabuvir involves several key steps that utilize metal-catalyzed coupling reactions. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with picolinic acid, which is reacted with toluenesulfonyl chloride to form a sulfonamide intermediate.
  2. Coupling Reactions: This intermediate undergoes coupling with various nucleophiles, including uracil derivatives, to construct the core structure of dasabuvir.
  3. Final Modifications: Further chemical transformations are performed to finalize the compound, ensuring that it possesses the necessary pharmacological properties for antiviral activity .

The detailed synthetic pathway includes multiple reaction conditions and purification steps to yield high-purity dasabuvir suitable for clinical use.

Molecular Structure Analysis

Dasabuvir has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively inhibit the NS5B polymerase. The chemical structure can be represented by its SMILES notation and three-dimensional conformation, which are critical for understanding its binding interactions with the target enzyme.

  • Molecular Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: 378.43 g/mol

The three-dimensional structure can be modeled using computational tools, allowing researchers to visualize how dasabuvir interacts with the NS5B polymerase at an atomic level .

Chemical Reactions Analysis

Dasabuvir participates in various chemical reactions, primarily during its synthesis. Key reactions include:

  1. Acylation: The reaction of picolinic acid with acyl chlorides forms acylated derivatives.
  2. Coupling Reactions: These involve nucleophilic attack on electrophilic centers in uracil derivatives, leading to the formation of new carbon-carbon bonds.
  3. Hydrolysis and Deprotection: Final steps often involve hydrolysis reactions to remove protecting groups and yield the final product.

These reactions are critical in ensuring that dasabuvir maintains its structural integrity and pharmacological efficacy throughout its synthesis .

Mechanism of Action

Dasabuvir's mechanism of action is centered around its ability to inhibit the NS5B polymerase enzyme, which is essential for hepatitis C virus replication. The process can be described as follows:

  1. Binding: Dasabuvir binds to an allosteric site on the NS5B polymerase, distinct from the active site where nucleotides are incorporated.
  2. Conformational Change: This binding induces a conformational change in the enzyme, rendering it inactive and unable to synthesize viral RNA.
  3. Inhibition of Viral Replication: As a result, viral replication is halted, leading to a decrease in viral load in infected individuals.

The selectivity for genotype 1a and 1b stems from specific interactions between dasabuvir and conserved regions of the NS5B polymerase found in these genotypes .

Physical and Chemical Properties Analysis

Dasabuvir exhibits several notable physical and chemical properties:

  • Appearance: Dasabuvir typically appears as a white to off-white powder.
  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development and determining appropriate storage conditions for pharmaceutical preparations .

Applications

Dasabuvir is primarily used in clinical settings for treating hepatitis C virus infections. Its applications include:

  • Combination Therapy: Dasabuvir is often used in combination with other direct-acting antivirals such as ombitasvir and paritaprevir to enhance therapeutic efficacy.
  • Clinical Trials: It has been evaluated in numerous clinical trials demonstrating high rates of sustained virologic response among patients infected with hepatitis C genotype 1a and 1b.
  • Research Applications: Beyond its therapeutic use, dasabuvir is also studied for its potential effects on other conditions, such as reducing chemotherapy-induced intestinal damage .

Properties

CAS Number

1132935-63-7

Product Name

Dasabuvir

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Solubility

Soluble in DMSO (40mg/mL)

Synonyms

ABT333; ABT-333; ABT 333, Dasabuvir. Trade names: Viekira Pak (with ombitasvir/paritaprevir/ritonavir tablets), Exviera.

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.